molecular formula C15H10F3N3O3 B2448193 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2094640-32-9

2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2448193
CAS No.: 2094640-32-9
M. Wt: 337.258
InChI Key: PDQBLAGDFKOPLS-UHFFFAOYSA-N
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Description

2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a trifluoromethyl-pyridazinone moiety linked to an isoindoline-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

  • Initial Synthesis of Pyridazinone Core: Starting with 3-(trifluoromethyl)pyridazine, react it with appropriate reagents to introduce the 6-oxo functionality.

  • Alkylation: Employ an alkylating agent to attach the ethyl linker to the pyridazinone core.

  • Cyclization with Isoindole-1,3-dione: Conduct a cyclization reaction with isoindoline-1,3-dione under suitable conditions, such as heating and a catalyst to form the final compound.

Industrial Production Methods: Industrial production involves scaling up the synthetic route with emphasis on optimizing yields, cost-effectiveness, and minimizing environmental impact. This often includes:

  • Using continuous flow reactors to enhance efficiency.

  • Recycling solvents and reagents to reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at various sites, especially on the pyridazinone ring.

  • Reduction: Reduction reactions can target the oxo group in the pyridazinone moiety, potentially reducing it to a hydroxyl group.

  • Substitution: Nucleophilic substitution can occur at the trifluoromethyl group or at positions adjacent to the nitrogen atoms in the isoindole and pyridazinone rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or thiols, usually in polar aprotic solvents.

Major Products Formed

  • From oxidation: hydroxylated derivatives or further oxidized carboxylic acids.

  • From reduction: alcohol derivatives.

  • From substitution: various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Materials Science

  • The compound’s unique structure allows for exploration in the synthesis of novel polymers and materials with specialized properties.

Biology and Medicine

  • It shows potential as a precursor for pharmaceutical compounds, possibly influencing specific biological pathways due to its trifluoromethyl and pyridazinone functionalities.

Industry

  • Applications in creating high-performance materials or catalysts.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules:

  • Molecular Targets: It may target enzymes or receptors in biological systems, altering their function.

  • Pathways Involved: Likely involves pathways associated with the metabolism of small organic molecules or specific signaling pathways due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridazine derivatives: Share the trifluoromethyl-pyridazinone core.

  • Isoindoline-1,3-dione derivatives: Similar core but different substituents.

Uniqueness: The combination of the trifluoromethyl-pyridazinone and isoindoline-1,3-dione structures makes this compound unique, potentially offering a broader range of reactivity and applications.

Feel free to ask for more details on any of these sections.

Properties

IUPAC Name

2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c16-15(17,18)11-5-6-12(22)21(19-11)8-7-20-13(23)9-3-1-2-4-10(9)14(20)24/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQBLAGDFKOPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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